Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a dihydropyrimidinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a bromophenyl sulfonyl chloride.
Thioacetylation: The thioacetyl group is added through a reaction with thioacetic acid under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with ethyl 2-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic bromine can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for further halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
- Ethyl 2-{[({5-[(4-nitrophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
Uniqueness
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. This uniqueness can be leveraged in designing compounds with tailored biological activities or chemical properties.
Properties
CAS No. |
893789-43-0 |
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Molecular Formula |
C21H18BrN3O6S2 |
Molecular Weight |
552.41 |
IUPAC Name |
ethyl 2-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)15-5-3-4-6-16(15)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27) |
InChI Key |
IQDHEYWWDPJVSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
solubility |
not available |
Origin of Product |
United States |
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